N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that integrates various functional groups, enhancing its biological activity. The molecular formula is with a molecular weight of approximately 443.45 g/mol .
This compound can be classified within the category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. It is primarily sourced from chemical suppliers and used in research settings to explore its pharmacological potential .
The synthesis of N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step reactions that integrate various chemical transformations.
The synthetic pathway may involve:
The compound's structure can be represented by its molecular formula . The molecular structure features:
The structural representation can be visualized using SMILES notation: COc1ccccc1NC(=O)CSc1nc(N)c(NC(=O)c2ccc(F)c(F)c2)c(=O)[nH]1
, which provides insight into the connectivity of atoms within the molecule .
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various chemical reactions typical for compounds containing amines, thioethers, and carbonyl groups:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is not fully elucidated but is believed to involve:
Data on specific targets or pathways remains limited and requires further investigation .
While detailed physical properties such as boiling point and melting point are often not disclosed for proprietary compounds, general characteristics include:
Key chemical properties include:
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4